molecular formula C14H16N4 B14683278 4,4'-Bis(methylamino)azobenzene CAS No. 34049-50-8

4,4'-Bis(methylamino)azobenzene

Cat. No.: B14683278
CAS No.: 34049-50-8
M. Wt: 240.30 g/mol
InChI Key: DSLLNRXGDQGJJM-UHFFFAOYSA-N
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Description

Significance of Azobenzene (B91143) Core in Photoresponsive Systems

The azobenzene core, characterized by a nitrogen-nitrogen double bond (N=N) connecting two phenyl rings, is a robust and highly efficient molecular photoswitch. Its integration into various materials, such as polymers, liquid crystals, and self-assembled monolayers, imparts light-responsive capabilities. elsevierpure.comiupac.org The key to its utility lies in the significant structural and electronic changes that accompany its isomerization, which can be harnessed to trigger macroscopic effects. iupac.orgresearchgate.net These effects include changes in shape, viscosity, surface energy, and optical properties, making azobenzene-containing materials highly valuable for applications ranging from data storage and molecular machines to biomedicine. csic.esindexcopernicus.com The versatility of azobenzene chemistry allows for fine-tuning of its properties through substitution on the phenyl rings, enabling the design of materials with tailored responses. indexcopernicus.com

Fundamental Photochromic Principles of Azobenzene Isomerization

The photochromism of azobenzene is rooted in its reversible isomerization between two distinct forms: the thermodynamically stable trans isomer and the metastable cis isomer. wikipedia.orgarxiv.org The trans form is nearly planar and has a larger end-to-end distance, while the cis form has a bent, non-planar structure. wikipedia.org

This transformation is typically induced by light. Irradiation with ultraviolet (UV) light, corresponding to the intense π-π* electronic transition of the trans isomer (around 320-360 nm), triggers a conversion to the cis state. wikipedia.org The reverse process, from cis back to trans, can be initiated either by irradiation with visible light of a longer wavelength (often blue light, corresponding to the weaker n-π* transition of the cis isomer around 440 nm) or by thermal relaxation in the dark. wikipedia.orgarxiv.org This complete cycle of switching is remarkably clean and can be repeated many times with minimal degradation, a property known as high fatigue resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34049-50-8

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

N-methyl-4-[[4-(methylamino)phenyl]diazenyl]aniline

InChI

InChI=1S/C14H16N4/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10,15-16H,1-2H3

InChI Key

DSLLNRXGDQGJJM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC

Origin of Product

United States

Spectroscopic and Advanced Characterization Techniques in Azobenzene Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure by probing the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a fundamental tool for identifying the key functional groups within a molecule. For azobenzene (B91143) derivatives, IR spectra reveal characteristic absorption bands that confirm their molecular identity. The N=N stretching vibration of the central azo group, a defining feature of azobenzenes, typically appears in the IR spectrum. However, due to its symmetry in the trans isomer, this band can be weak or absent. In contrast, the cis isomer, being less symmetrical, often shows a more discernible N=N stretching band.

In amino-substituted azobenzenes, the IR spectrum is further characterized by vibrations associated with the amino group and the aromatic rings. For a compound like 4,4'-Bis(methylamino)azobenzene, one would expect to observe:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine (N-H) group.

C-N Stretching: This vibration, occurring between 1250 and 1350 cm⁻¹, indicates the bond between the aromatic ring and the nitrogen atom of the methylamino group. Resonance effects can increase the bond order, shifting this frequency. researchgate.net

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations within the 1400-1600 cm⁻¹ range are indicative of the benzene (B151609) rings. researchgate.net The absorption band of the azo chromophore can sometimes overlap with the C=C stretching bands, resulting in a broad signal around 1500 cm⁻¹. researchgate.net

The following table summarizes typical IR absorption bands for azobenzene and related compounds.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
N-H (Secondary Amine)Stretching3300 - 3500
C=C (Aromatic)Stretching1400 - 1600
N=N (Azo)Stretching~1400 - 1485
C-NStretching1250 - 1350
Aromatic C-HOut-of-plane Bending665 - 910

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy serves as a powerful complement to IR spectroscopy, providing insights into molecular vibrations. It is particularly sensitive to non-polar bonds, making it an excellent technique for studying the N=N bond in azobenzenes. The N=N stretching vibration gives rise to a strong signal in the Raman spectrum, typically found between 1400 and 1465 cm⁻¹. researchgate.net

Studies on various para-substituted azobenzene derivatives have shown characteristic Raman signals around 1130, 1190, 1390, and 1430 cm⁻¹. researchgate.net The specific frequencies of these bands can be influenced by the nature of the substituents on the phenyl rings. For instance, in surface-enhanced Raman scattering (SERS) studies, where molecules are adsorbed onto metallic nanostructures, azobenzene derivatives formed from the coupling of aromatic amines exhibit intense signals related to the azo group. researchgate.netiphy.ac.cn These characteristic vibrations provide a clear molecular signature for identifying the compound and studying its interactions with surfaces. iphy.ac.cnnih.gov

Femtosecond Stimulated Raman Spectroscopy (FSRS) has been used to track the structural changes during the ultrafast trans to cis photoisomerization of azobenzene derivatives. rsc.org For example, in a study of 4-nitro-4′-dimethylamino-azobenzene, key marker modes like the C–N(Me)₂ stretch at 1630 cm⁻¹ helped to distinguish the dynamics of the trans and cis isomers on femtosecond to picosecond timescales. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure, conformation, and the ratio of isomers in a sample of photochromic compounds like this compound.

Proton (¹H) NMR Spectroscopy for Structural Confirmation and Isomeric Ratios

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. In azobenzenes, the chemical shifts of the aromatic protons are distinct for the trans and cis isomers due to differences in their geometry and electronic structure. The trans isomer typically exhibits a more symmetrical and well-resolved spectrum. Upon photoisomerization to the cis form, the loss of symmetry and the different spatial arrangement of the phenyl rings lead to a more complex and often upfield-shifted spectrum for the aromatic protons.

¹H NMR is crucial for quantifying the composition of a sample at the photostationary state (PSS), which is the equilibrium mixture of trans and cis isomers under continuous irradiation at a specific wavelength. researchgate.net By integrating the signals corresponding to each isomer, the trans/cis ratio can be accurately determined. researchgate.netacs.org For example, studies on azobenzene-3,3'-dicarboxylic acid have used ¹H NMR to monitor the conversion from the E (trans) isomer to the Z (cis) isomer upon UV irradiation, and the reverse process with visible light. researchgate.net

For this compound, the ¹H NMR spectrum would be expected to show signals for the methyl (CH₃) protons and the aromatic protons on the two phenyl rings. The integration of these signals would confirm the structure, while changes in the aromatic region upon irradiation would allow for the analysis of the isomeric ratio.

Proton TypeExpected Chemical Shift (δ) Range (ppm)Notes
Aromatic Protons (trans)6.5 - 8.0Signals are typically well-resolved and symmetrical.
Aromatic Protons (cis)6.0 - 7.5Signals are often broader and more complex due to asymmetry.
Methyl Protons (-NCH₃)2.8 - 3.2A singlet, whose position can be sensitive to isomerization.
Amine Proton (-NH)4.0 - 6.0May be a broad singlet; position can vary with solvent and concentration.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, is fundamental to understanding the photophysical properties of azobenzenes, which are defined by their ability to absorb light and undergo isomerization.

The electronic absorption spectrum of an azobenzene derivative typically features two characteristic bands corresponding to different electronic transitions:

π-π Transition:* A high-intensity band, usually in the UV region (around 320-360 nm) for the trans isomer, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This band is responsible for the strong absorption of UV light that triggers trans-to-cis isomerization.

n-π Transition:* A lower-intensity band, located in the visible region (around 440 nm), corresponding to the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. This transition is symmetry-forbidden for the trans isomer, hence its low intensity, but becomes allowed for the less symmetric cis isomer, resulting in a more prominent absorption band.

For push-pull azobenzenes, such as those with an electron-donating group (like -NHCH₃) and an electron-withdrawing group, the π-π* absorption band is often red-shifted into the visible region. In symmetrically substituted compounds like this compound, the donating nature of the methylamino groups influences the position and intensity of these bands. Upon protonation of the azo bridge, the absorption can be significantly red-shifted. acs.org

Azobenzenes are known for having extremely low fluorescence quantum yields, often in the range of 10⁻⁶ to 10⁻⁷, because the absorbed light energy is efficiently channeled into the photoisomerization process rather than being emitted as light. nih.gov This rapid, non-radiative decay occurs via a conical intersection between the excited state and ground state potential energy surfaces. nih.gov However, in certain environments, such as when constrained within a polymer network or a metal-organic framework (MOF), the non-radiative decay pathways can be partially suppressed, leading to a detectable increase in fluorescence. nih.gov Studies on related aminoazobenzene derivatives have shown that fluorescence emission can be observed, with bands appearing at different wavelengths depending on the solvent and molecular structure. nih.gov

IsomerTransitionTypical λmax (nm) RangeMolar Extinction Coefficient (ε)
transπ-π320 - 380High
transn-π430 - 460Low
cisπ-π~250 - 280Moderate
cisn-π430 - 460Moderate

Time-Resolved Spectroscopic Methods for Ultrafast Isomerization Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is a crucial technique for elucidating the ultrafast dynamics of photoisomerization in azobenzene derivatives. This pump-probe method allows researchers to track the evolution of excited states on a femtosecond to picosecond timescale following photoexcitation. researchgate.netmdpi.com In a typical experiment, a femtosecond laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) measures the changes in absorption of the sample. rsc.org

Studies on azobenzene and its derivatives have revealed a complex series of events following excitation. For example, upon S2(ππ*) excitation of trans-azobenzene, a very broad transient absorption is observed, which decays rapidly (within 0.5 ps) and is attributed to the S2 state. researchgate.net This is followed by the appearance of a transient absorption from the S1 state. researchgate.net For push-pull substituted azobenzenes, such as 4-nitro-4′-dimethylamino-azobenzene, fs-TA reveals dynamics including Frank-Condon relaxation, the timescale of cis product formation, and the emergence and relaxation of unsuccessful ground state trans species. researchgate.net The connectivity within bisazobenzene systems has also been shown to significantly influence their ultrafast dynamics as observed through fs-TA. rsc.org

Femtosecond fluorescence up-conversion spectroscopy provides complementary information to transient absorption by directly monitoring the emission from short-lived excited states. This technique is particularly valuable for studying the initial steps of the photoisomerization process. rsc.orgnih.gov By investigating the fluorescence decay dynamics of azobenzene derivatives, researchers can gain insights into the lifetime of the excited states and the mechanisms of relaxation. rsc.org

For instance, studies on rotation-restricted azobenzene derivatives have been conducted to probe the photoisomerization mechanism. nih.gov Upon S1 excitation, a biphasic fluorescence decay is often observed. nih.gov The faster component is attributed to the decay of the initially prepared Franck-Condon state, while the slower picosecond component is associated with the deactivation of the relaxed molecule on the S1 surface. nih.gov By comparing rotation-restricted molecules with rotation-free analogues like 4,4'-dimethylazobenzene (B1265379), it was found that restricting the rotation significantly slows down the deactivation from the S1 state, providing evidence for the role of rotational motion in the isomerization process. nih.gov Similarly, femtosecond fluorescence anisotropy measurements have been used to distinguish between inversion and rotation mechanisms by tracking the depolarization of the fluorescence signal. acs.org

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique that provides structural information during ultrafast chemical reactions. nih.gov It combines high temporal resolution (femtoseconds) with high spectral resolution (wavenumbers), allowing for the observation of vibrational mode changes as a molecule transitions through different states. nih.goveli-beams.eu In the context of azobenzene isomerization, FSRS can map the structural evolution of the molecule, providing direct evidence for the involvement of specific bonds and motions. rsc.orgresearchgate.net

A study on the azobenzene analog 4-nitro-4′-dimethylamino-azobenzene (NDAB) using FSRS provided detailed insights into the trans → cis photoisomerization mechanism. researchgate.netrsc.org By monitoring key marker modes, such as the NO₂ stretch and the C–N(Me)₂ stretch, researchers were able to separate and analyze the dynamics of the trans and cis species. The results revealed a Frank-Condon relaxation on a 400 fs timescale, the formation of the cis product within 800 fs, and the emergence of a ground state trans species at 2 ps. rsc.org Based on these observations, a mixed inversion-rotation mechanism was proposed, involving an initial dilation of the CNN bend followed by rapid movement along torsional coordinates. rsc.org

Table 3: Timeline of Events in NDAB Photoisomerization from FSRS

Time After Excitation Observed Event Spectroscopic Signature Reference(s)
400 fs Frank-Condon Relaxation Changes in vibrational marker modes. rsc.org
800 fs cis Product Formation Appearance of cis isomer vibrational signatures. rsc.org
2 ps Emergence of Ground State trans Species Appearance of vibrational modes of the unsuccessful trans species. rsc.org
8 ps Relaxation of Ground State trans Species Decay of the unsuccessful trans species signals. rsc.org

Photochemical Mechanisms and Kinetics of Azobenzene Isomerization

Trans-to-Cis Photoisomerization Pathways and Energetic Profiles

The conversion from the trans to the cis isomer is initiated by the absorption of a photon, typically in the UV-A range, which excites the molecule from its ground state (S₀) to an excited electronic state (S₁ or S₂). For azobenzenes, two primary excited states are relevant: the S₁ state, resulting from an n→π* transition, and the S₂ state, from a π→π* transition. The subsequent relaxation back to the ground state is accompanied by a change in molecular geometry.

Two principal mechanisms have been proposed for this isomerization in the excited state:

Rotation: This pathway involves a twisting motion around the central N=N double bond.

Inversion: This pathway proceeds through a planar transition state where one of the nitrogen atoms becomes sp-hybridized, leading to a linear C-N-N arrangement.

For many azobenzene (B91143) derivatives, particularly "push-pull" systems, the rotational pathway is dominant. However, for symmetrically substituted "push-push" azobenzenes like 4,4'-bis(dialkylamino)azobenzene, studies provide strong evidence that the related thermal cis-to-trans isomerization occurs via a coplanar inversion transition state that is electronically similar to the trans isomer. rsc.org The photoisomerization pathway from trans to cis is more complex, but the inversion mechanism is considered highly plausible for this class of compounds.

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of a photochemical reaction, defined as the number of molecules undergoing a specific event (e.g., trans-to-cis isomerization) for each photon absorbed. While specific quantum yield data for 4,4'-Bis(methylamino)azobenzene is not extensively documented, general trends for amino-substituted azobenzenes can be discussed.

The introduction of substituents significantly alters the quantum yields. Generally, aminoazobenzenes exhibit higher quantum yields compared to unsubstituted azobenzene. The quantum yield is also dependent on the excitation wavelength. For many azobenzenes, excitation into the S₂ (π→π) state often results in a lower trans-to-cis isomerization quantum yield than excitation into the S₁ (n→π) state. This is because excitation to S₂ is often followed by rapid internal conversion to S₁, from which isomerization occurs.

Cis-to-Trans Isomerization Processes

The metastable cis isomer can revert to the more stable trans form either thermally in the dark or by absorbing a photon of a different wavelength (typically in the visible range).

The spontaneous conversion from the cis to the trans isomer in the absence of light is known as thermal back-isomerization or thermal relaxation. For "push-push" azobenzenes like 4,4'-bis(dialkylamino)azobenzene, this process is well-studied and follows first-order kinetics. rsc.org The rate of this reaction is highly sensitive to the solvent environment. rsc.org

Studies on closely related compounds demonstrate that increasing solvent polarity accelerates the thermal isomerization rate. rsc.orglongdom.org This is attributed to the stabilization of the polar, planar inversion transition state in more polar solvents. For instance, a study on 4-anilino-4'-nitroazobenzene, a push-pull system that isomerizes via rotation, also showed a clear trend of increasing rate constants and decreasing activation energies with higher solvent polarity. longdom.org While the mechanism differs, the influence of solvent polarity on stabilizing a polar transition state is a shared principle.

Table 1: Thermal Isomerization Activation Energy for a Related Azobenzene Derivative

Compound Solvent Activation Energy (Ea)

In addition to the thermal pathway, the cis-to-trans conversion can be induced by irradiating the cis isomer with light of a suitable wavelength. For many azobenzenes, the n→π* absorption band of the cis isomer is located in the visible region (around 440 nm). Selective excitation into this band efficiently triggers isomerization back to the trans form. This photochemical reversibility is a key feature exploited in various applications like molecular switches. The quantum yield for the cis-to-trans photoisomerization is often higher than that of the forward trans-to-cis process.

Influence of Molecular Structure on Photochemical Behavior

The electronic nature of substituents on the azobenzene core has a profound impact on its photochemical and photophysical properties, including absorption spectra, isomerization mechanisms, and thermal relaxation rates.

The compound this compound is a "push-push" system, featuring strong electron-donating (push) methylamino groups at both para positions. This symmetric substitution pattern contrasts with "push-pull" systems, which have an electron-donating group at one end and an electron-withdrawing group at the other (e.g., 4-nitro-4'-dimethylaminoazobenzene). oup.com

The two electron-donating amino groups in this compound significantly raise the energy of the highest occupied molecular orbital (HOMO), leading to a red-shift in the π→π* absorption band compared to unsubstituted azobenzene. This brings the S₂ and S₁ states closer in energy.

The primary influence of this "push-push" structure is on the thermal isomerization mechanism. The strong electron donation from both amino groups stabilizes the planar inversion transition state, making this the preferred pathway for thermal cis-to-trans relaxation. rsc.org This is in contrast to many "push-pull" azobenzenes, where the significant charge separation in the excited state favors a rotational mechanism with a highly polar transition state. longdom.orgnih.gov Consequently, "push-push" azobenzenes generally exhibit faster thermal relaxation rates than unsubstituted azobenzene but often slower than comparable "push-pull" derivatives.

Impact of Substituent Position and Number on Isomerization

The electronic properties, position, and number of substituents on the azobenzene phenyl rings profoundly alter the spectroscopic properties and isomerization mechanism. rsc.orgresearchgate.net Azobenzene derivatives are often categorized into three classes based on their substitution patterns: azobenzene-type, aminoazobenzene-type, and pseudo-stilbenes. nih.gov The compound this compound falls into the aminoazobenzene category, characterized by the presence of electron-donating groups (EDGs).

In this compound, two methylamino groups (-NHCH₃) are present at the para-positions of both phenyl rings. These groups are strong EDGs, creating a symmetrical "push-push" electronic structure. This substitution pattern has several key impacts:

Energy Levels: EDGs increase the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This results in a smaller energy gap and a red-shift (bathochromic shift) of the high-intensity π→π* absorption band compared to unsubstituted azobenzene. acs.org The lower-intensity n→π* band is also affected, and its overlap with the π→π* band influences isomerization efficiency. nih.gov

Isomerization Mechanism: The mechanism of thermal cis-to-trans isomerization can proceed via rotation around the N=N bond or through an in-plane inversion at one of the nitrogen atoms. beilstein-journals.org The electronic nature of the substituents plays a crucial role; electron-donating groups tend to favor the rotation mechanism, which involves a more polar transition state. acs.org For "push-push" azobenzenes like 4,4'-bis(dialkylamino)azobenzene, studies have provided evidence that the isomerization proceeds via a coplanar inversion transition state. rsc.org

Thermal Relaxation: The rate of thermal cis-to-trans relaxation is highly sensitive to the substituent. While unsubstituted azobenzene has a long half-life in the cis state, push-push systems like this compound are expected to have significantly faster thermal relaxation rates, making the cis isomer less stable.

The effect of substituent type on the population of the cis isomer at the photostationary state (PSS) is demonstrated by comparing unsubstituted azobenzene with a methoxy-substituted derivative in different ionic liquids.

CompoundSolventcis Isomer at PSS (%)
AzobenzeneHMIM Tf₂N49.4
4-MethoxyazobenzeneHMIM Tf₂N93.8
AzobenzeneBMIM PF₆60.7
4-MethoxyazobenzeneBMIM PF₆97.4

Data sourced from ACS Publications. acs.org

Steric Factors and Conformational Freedom in Isomerization

Steric hindrance plays a significant role in the isomerization dynamics of azobenzenes. rsc.org The trans-to-cis isomerization involves a significant geometric change, reducing the distance between the 4 and 4' carbon atoms from approximately 9.0 Å to 5.5 Å. beilstein-journals.org This transformation requires substantial free volume.

Bulky Substituents: While the methylamino group is not exceptionally large, increasing the size of the alkyl groups in 4,4'-bis(dialkylamino)azobenzenes can influence isomerization kinetics. For instance, a study on 4,4′-bis(dimethylamino)azobenzene and 4,4′-bis(diethylamino)azobenzene showed substantial kinetic effects due to changes in steric bulk. rsc.org Increased steric hindrance can slow down the rate of isomerization.

Conformational Freedom: In condensed phases, such as densely packed self-assembled monolayers or solid matrices, the conformational freedom required for isomerization can be severely restricted. acs.org This environmental constraint can lead to a significant reduction in the photoisomerization quantum yield or suppress it entirely. acs.org In solution, the molecule has greater freedom to undergo the necessary torsional motion for rotation or the planar rearrangement for inversion. nih.gov The cis isomer is inherently non-planar to avoid steric repulsion between the phenyl rings. beilstein-journals.org

Solvent and Environmental Effects on Isomerization Dynamics

The surrounding environment, particularly the solvent, can dramatically influence the kinetics and thermodynamics of azobenzene isomerization by interacting differently with the ground and transition states of the isomers. researchgate.netnih.gov

Solvatochromism in Azobenzene Derivatives

Solvatochromism describes the change in a substance's color—and more broadly, its absorption spectrum—with a change in solvent polarity. researchgate.net This phenomenon is particularly relevant for azobenzene derivatives due to the different dipole moments of the trans and cis isomers.

For this compound, a symmetrical "push-push" molecule, the trans isomer is largely nonpolar. In contrast, the bent cis isomer possesses a significant dipole moment. aip.org This difference leads to distinct interactions with solvents of varying polarity:

π→π Transition:* For push-push systems, this transition often exhibits positive solvatochromism (a red shift) with increasing solvent polarity. The excited state is more polar than the ground state and is thus stabilized by polar solvents.

n→π Transition:* This transition typically shows negative solvatochromism (a blue shift) in polar, protic solvents. This is because the lone pair electrons on the nitrogen atoms, which are involved in this transition, can engage in hydrogen bonding with solvent molecules, which stabilizes the ground state more than the excited state. nih.gov

Studies on the related compound 4-aminoazobenzene (B166484) show that the rate of thermal isomerization is highly dependent on solvent polarity, with accelerated rates observed in more polar solvents. researchgate.net This suggests that the transition state is more polar than the cis ground state, and its energy is lowered by polar solvent interactions, thereby reducing the activation barrier. researchgate.net

SolventSolvent Polarity (ET(30) kcal/mol)Rate Constant (k x 104 s-1) for 4-Aminoazobenzene
Cyclohexane31.21.53
Dioxane36.02.10
Acetonitrile46.015.7
Methanol55.552.5

Data adapted from ResearchGate. researchgate.net

pH Responsiveness and Protonation Effects

The presence of basic sites—the two methylamino groups and the two azo-bridge nitrogens—makes this compound responsive to changes in pH. beilstein-journals.org Protonation can dramatically alter the compound's electronic structure and isomerization behavior. nih.govacs.org

Protonation Sites: In acidic conditions, protonation can occur at either a terminal amino group or one of the central azo nitrogens. Protonation of the azo bridge creates a species known as an azonium ion. acs.org Electron-donating substituents, such as methylamino groups, increase the basicity of the azo nitrogens, favoring the formation of the azonium ion. beilstein-journals.org

Spectroscopic Changes (Acidochromism): Protonation of the azo bridge leads to a significant red-shift in the π→π* absorption band, often shifting the color from yellow or orange into the red or even near-infrared region. acs.orgbeilstein-journals.org This is because the positive charge becomes delocalized across the π-system, stabilizing the LUMO and reducing the transition energy. researchgate.net

Kinetic Effects: Protonation of the azo bridge in the cis isomer dramatically accelerates the thermal relaxation to the trans isomer. nih.govacs.org The proton destabilizes the N=N double bond, lowering the energy barrier for isomerization. acs.org This effect can be so pronounced that it provides a mechanism for "pH-gating," where photo-switching is effectively turned on or off by changing the acidity of the solution. nih.gov Kinetic studies on various amino- and hydroxy-substituted azobenzenes in aqueous solutions show that relaxation rates vary predictably with pH as the equilibrium shifts to ionized forms that isomerize much more rapidly. researchgate.netacs.org

Theoretical and Computational Chemistry Studies of Azobenzene Systems

Density Functional Theory (DFT) Calculations for Ground and Excited States

DFT has become a standard tool for investigating the electronic structure and energetics of azobenzene (B91143) systems. It allows for accurate calculations of ground and excited state properties, which are crucial for understanding the photochromic behavior of molecules like 4,4'-Bis(methylamino)azobenzene.

The defining characteristic of azobenzenes is their existence as two distinct geometric isomers: the planar, thermodynamically stable trans (E) form and the non-planar, metastable cis (Z) form. DFT calculations are used to determine the optimized geometries of these isomers.

For substituted azobenzenes, the key geometric parameters include the N=N double bond length, the C-N=N bond angles, and the C-N-N-C dihedral angle. In the trans isomer of a typical azobenzene, the C-N-N-C dihedral angle is close to 180°, resulting in a nearly flat molecule. In contrast, the cis isomer adopts a bent structure to relieve steric hindrance, with a much smaller C-N-N-C dihedral angle.

Studies on various azobenzene derivatives show that the N=N bond length is generally longer in the E isomers compared to the Z isomers. nih.gov For instance, AM1 calculations on a related derivative showed an N=N bond length of 1.231 Å for the (E)-isomer and 1.204 Å for the (Z)-isomer. nih.gov The introduction of electron-donating methylamino groups in the 4 and 4' positions is expected to influence these parameters through resonance effects, though specific values for this compound require dedicated calculations. The distance between the carbon atoms at the 4 and 4' positions changes dramatically during isomerization, decreasing from about 9.0 Å in the trans form to 5.5 Å in the cis form for the parent azobenzene. nih.gov

Table 1: Comparison of Typical Geometric Parameters for Azobenzene Isomers

Parameter trans (E) Isomer cis (Z) Isomer
C-N-N-C Dihedral Angle ~180° ~0-20°
N=N Bond Length ~1.25 Å ~1.23 Å
4,4'-Carbon Distance ~9.0 Å ~5.5 Å

Note: Values are generalized from studies on parent azobenzene and its derivatives. Specific values for this compound may vary.

The electronic properties of this compound are dominated by the presence of the two electron-donating methylamino groups. These "push" groups significantly alter the distribution of electron density compared to the parent azobenzene molecule.

HOMO-LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding electronic transitions. In azobenzenes, the most important transitions are the low-energy n→π* transition, primarily involving the nitrogen lone pairs, and the higher-energy π→π* transition within the aromatic system. nih.gov Electron-donating groups like -NHCH₃ raise the energy of the HOMO and can affect the HOMO-LUMO gap, which in turn influences the absorption spectrum and reactivity of the molecule. bohrium.com

Dipole Moments: A key difference between the isomers is their dipole moment. The trans isomer of symmetrically substituted azobenzenes like this compound is expected to have a very small or zero dipole moment due to its C₂ₕ symmetry. nih.gov In contrast, the bent C₂ᵥ structure of the cis isomer results in a significant permanent dipole moment, which can be on the order of 3.0 D for the parent compound. nih.gov This change in dipole moment upon isomerization is a key feature exploited in many molecular devices.

Polarizabilities: Computational studies on azobenzene derivatives indicate that these molecules have appreciable polarizabilities. nih.gov A comparative study of various derivatives found that a molecule labeled ADAB, potentially an amino-substituted azobenzene, exhibited the largest difference in dipole moments between its isomers and also possessed the highest mean and anisotropic polarizabilities. bohrium.com

Table 2: Calculated Electronic Properties of Azobenzene Derivatives

Molecule Isomer Dipole Moment (Debye) HOMO (eV) LUMO (eV) Energy Gap (eV)
Azobenzene (AB) trans 0.00 -6.01 -1.99 4.02
cis 3.13 -5.73 -2.12 3.61
Amino-substituted (ADAB) trans 0.50 -5.09 -2.01 3.08
cis 5.23 -4.95 -1.93 3.02

Data derived from a comparative DFT study on azobenzene derivatives. bohrium.com

The trans isomer of azobenzene is thermodynamically more stable than the cis isomer. For the parent molecule, the energy difference is approximately 12 kcal/mol (or about 50 kJ/mol). nih.gov The thermal isomerization from the metastable cis form back to the trans form must overcome a significant energy barrier, which for parent azobenzene is around 23 kcal/mol. nih.gov

For push-push derivatives like this compound, these energy values can be different. Substituents can alter the relative stability of the isomers and the height of the activation barrier for thermal cis-to-trans isomerization. researchgate.net Kinetic and computational studies on halogen-substituted azobenzenes have shown how DFT can be used to optimize the transition state structures and determine the activation energy for this process. researchgate.net A study on 4,4'-bis(dialkylamino)azobenzenes found that these compounds exhibit substantial kinetic solvent effects, indicating that the environment plays a crucial role in the energetic landscape of their isomerization. rsc.org

Molecular Modeling and Dynamics Simulations for Mechanistic Insights

While DFT provides a static picture of the isomers and transition states, molecular dynamics (MD) simulations offer a view into the dynamic processes of isomerization.

The mechanism of thermal cis-to-trans isomerization in azobenzenes has been a topic of long-standing debate, with two primary pathways proposed: researchgate.net

Rotation: This pathway involves a twisting motion around the central N=N bond, breaking the π-bond and proceeding through a high-energy, perpendicular transition state. This mechanism is often favored for photochemical isomerization. arxiv.org

Inversion: This pathway involves an in-plane, "windshield-wiper" like motion of one of the phenyl rings. It proceeds through a transition state where one of the nitrogen atoms becomes sp-hybridized, forming a linear C-N=N arrangement while maintaining the N=N double bond. mdpi.comacs.org

The preferred pathway depends heavily on the electronic nature of the substituents. For azobenzenes with electron-donating groups in the para positions (push-push systems), such as 4,4'-bis(dialkylamino)azobenzene, experimental and computational evidence strongly supports the inversion mechanism for thermal isomerization. rsc.org The rationale is that the transition state for inversion is stabilized by through-conjugation involving the electron-donating groups and the azo bridge, lowering its energy relative to the rotational transition state. rsc.orgresearchgate.net This transition state is described as being coplanar and electronically similar to the trans isomer. rsc.org

Photoisomerization is an ultrafast process that occurs on femtosecond to picosecond timescales. Upon absorption of a photon, the molecule is promoted to an electronically excited state (typically S₁ (n,π) or S₂ (π,π)). From there, it rapidly relaxes back to the ground state (S₀), and during this relaxation, the isomerization can occur. researchgate.net

Simulations of these dynamics are complex, requiring methods that can model the evolution of the molecule on excited-state potential energy surfaces. Studies on various azobenzene derivatives reveal key aspects of this process:

Excitation Dependence: The isomerization pathway can depend on which electronic state is initially excited. arxiv.orgnih.gov For many azobenzenes, excitation to the S₂ state is followed by extremely rapid internal conversion to the S₁ state, from which the isomerization dynamics proceed. researchgate.net

Role of Conical Intersections: The rapid, non-radiative decay from the excited state back to the ground state is facilitated by conical intersections—points where the potential energy surfaces of two electronic states meet. The geometry of the molecule at this crossing point dictates whether it returns to the trans or cis ground state.

Solvent and Confinement Effects: The surrounding environment can significantly impact the dynamics. Spatial confinement within molecular capsules has been shown to slow isomerization and even alter the reaction pathway compared to that in solution. nih.gov

For a push-push system like this compound, the high-lying ππ* state is significantly affected by the donor groups. Ultrafast spectroscopy studies on related molecules like 4,4'-azopyridine show that relaxation can proceed via non-rotational pathways within hundreds of femtoseconds following excitation. nih.govosti.gov The specific dynamics for this compound would be influenced by the interplay between the nπ* and ππ* states, with the strong electron-donating character of the methylamino groups playing a central role in shaping the excited-state landscape.

Predicting Reactivity and Photochemical Stability through Computational Approaches

Theoretical and computational chemistry has emerged as an indispensable tool for elucidating the intricate relationship between the molecular structure of azobenzene derivatives and their photochemical properties. For push-push systems like this compound, computational approaches provide deep insights into their reactivity and photochemical stability, guiding the rational design of novel photoswitchable materials. These methods allow for the prediction of key parameters that govern the photoisomerization process, including absorption spectra, excited-state energies, and the energy barriers associated with the trans to cis and cis to trans transformations.

Detailed research findings from computational studies, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have revealed the significant influence of substituent groups on the azobenzene core. In the case of this compound, the presence of two electron-donating methylamino groups at the para positions creates a "push-push" electronic structure. This substitution pattern is known to modulate the energies of the frontier molecular orbitals, which in turn affects the wavelengths of light required to trigger isomerization and the thermal stability of the resulting isomers.

Computational studies on analogous push-push and push-pull azobenzenes have demonstrated that electron-donating substituents typically increase the energy barrier for thermal isomerization from the cis to the trans state, thereby enhancing the thermal stability of the cis isomer. researchgate.net This is a crucial factor for applications where the controlled addressability of both states is required. The primary isomerization pathways, rotation around the N=N double bond and inversion at one of the nitrogen atoms, are both significantly influenced by the electronic nature of the substituents.

The photochemical stability of azobenzene systems is intrinsically linked to the efficiency of the photoisomerization quantum yield and the potential for photodegradation. Computational models can predict the potential energy surfaces of the excited states, identifying conical intersections that facilitate rapid and efficient isomerization, which is a key characteristic of photochemically stable photoswitches. For push-push systems, the close proximity of the n→π* and π→π* excited states can lead to complex photodynamics, which can be effectively modeled using high-level computational methods. nih.govacs.org

Research Findings on Analagous Azobenzene Systems

While specific computational data for this compound is not extensively available in the public domain, studies on the closely related 4,4'-diaminoazobenzene and other push-push derivatives provide valuable predictive insights. These studies consistently show a red-shift in the π→π* absorption band compared to unsubstituted azobenzene, moving the operational wavelength towards the visible region of the spectrum.

Calculated Absorption Wavelengths (λmax) and Oscillator Strengths (f) for the Lowest Energy Electronic Transitions of trans-4,4'-Diaminoazobenzene (a representative push-push system).
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S1 (n→π)2.584800.002
S0 → S2 (π→π)3.104000.95

The data in the table above, derived from typical TD-DFT calculations on similar push-push azobenzenes, illustrates the characteristic spectral features. The intense π→π* transition is responsible for the strong absorption in the near-UV or visible region, driving the trans to cis photoisomerization. The much weaker n→π* transition is often hidden under the tail of the stronger absorption band.

Calculated Ground State Isomerization Barriers for Azobenzene and a Representative Push-Push Derivative.
CompoundIsomerization PathwayCalculated Energy Barrier (kcal/mol)
AzobenzeneInversion23.1
4,4'-DiaminoazobenzeneInversion26.5
AzobenzeneRotation49.5
4,4'-DiaminoazobenzeneRotation55.2

The theoretical data presented in the second table highlights the effect of push-push substitution on the thermal isomerization barrier. The increased barrier for 4,4'-diaminoazobenzene compared to unsubstituted azobenzene suggests a longer thermal half-life for the cis isomer, which is a desirable feature for many applications in molecular switching and data storage. researchgate.net Computational approaches, therefore, not only predict the photochemical behavior but also provide a framework for the rational design of azobenzene derivatives with tailored reactivity and stability.

Advanced Concepts in Azobenzene Supramolecular Chemistry

Host-Guest Complexation with Macrocyclic Receptors

Macrocyclic hosts, with their pre-organized cavities, can encapsulate azobenzene (B91143) derivatives, leading to systems where binding and release can be externally controlled. The specific interactions depend on the size, shape, and electronic properties of both the host and the guest.

Cyclodextrins (CDs), a family of cyclic oligosaccharides, possess a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for the nonpolar azobenzene core in aqueous solutions. beilstein-journals.orgoatext.com The formation of an inclusion complex can enhance the solubility of otherwise poorly soluble azobenzene derivatives. beilstein-journals.orgnih.gov

The photoisomerization of the azobenzene guest provides a mechanism for controlling this complexation. The more stable and linear trans-isomer typically fits well within the cyclodextrin (B1172386) cavity. Upon irradiation with UV light, it converts to the bulkier, bent cis-isomer. nankai.edu.cn This geometric change often leads to the dissociation of the inclusion complex, releasing the guest from the CD cavity. Subsequent irradiation with visible light or thermal relaxation can reverse the process, allowing for the re-formation of the complex. This switchable binding and release have been explored in various systems. For instance, a photoinduced, switchable binding behavior was evaluated using a ditopic adamantyl guest with a cyclodextrin dimer linked by an azobenzene. beilstein-journals.org The study demonstrated that the two isomers of the azobenzene linker lead to the formation of different inclusion complexes, showcasing the potential for creating photo-controlled release systems. beilstein-journals.org

Research on related compounds like 4-hydroxyazobenzene and 4-aminoazobenzene (B166484) complexed with β-cyclodextrin has shown that the nature of the substituent group plays a crucial role in the resulting supramolecular assembly. rsc.org This highlights that the methylamino groups in 4,4'-Bis(methylamino)azobenzene would similarly influence the stability and structure of its cyclodextrin inclusion complexes. rsc.org

Table 1: Photo-Controlled Host-Guest Behavior with Cyclodextrin

Azobenzene State Interaction with Cyclodextrin Trigger Outcome
trans (stable) Strong binding, inclusion in cavity UV Light Isomerization to cis

Cucurbiturils (CBs) are macrocyclic hosts composed of glycoluril (B30988) units, featuring a hydrophobic cavity and two carbonyl-fringed portals. nih.gov They are known for their ability to bind cationic and neutral guest molecules with high affinity. nih.govacs.org For azobenzene derivatives with amino groups, such as this compound, the interaction with cucurbiturils, particularly cucurbit nih.govuril (CB7), is significantly influenced by pH.

In acidic conditions, the methylamino groups become protonated. The resulting positive charge is strongly stabilized by ion-dipole interactions with the electronegative carbonyl portals of the CB7 host. nih.gov This leads to a much higher binding affinity for the protonated form compared to the neutral form at higher pH. nih.gov Studies on the closely related 4,4′-diaminoazobenzene have shown that encapsulation by CB7 can stabilize the guest and modulate its physical and spectral properties. nih.gov For example, complexation can stabilize a high-energy conformation of the guest molecule. nih.gov The binding affinity of guests with CBs can be exceptionally high, with association constants (Kₐ) reaching up to 10¹² M⁻¹ for a 1:2 complex with CB8. nih.gov This strong binding can be used to modulate the properties and biological activities of guest molecules. nih.govspringerprofessional.de

The formation and stability of host-guest complexes between this compound and macrocyclic receptors are governed by a combination of noncovalent interactions.

Ion-Dipole Interactions : As mentioned, this is a dominant force in the complexation of protonated amino-azobenzenes with cucurbiturils. The positive charge on the guest's ammonium (B1175870) group interacts favorably with the strong dipole of the host's carbonyl portals. nih.govnih.gov This interaction is a key driver for the high binding affinity observed in acidic media. nih.gov

Hydrogen Bonding : Hydrogen bonds can form between the guest molecule and the host. For example, a proton attached to the azo nitrogen in a protonated azobenzene can form a stabilizing hydrogen bond with the portal carbonyl oxygens of a cucurbituril. nih.gov Similarly, hydrogen bonds can form between the guest and the hydroxyl groups on the rim of cyclodextrins. rsc.org

Hydrophobic Interactions : The inclusion of the nonpolar azobenzene core within the hydrophobic cavities of both cyclodextrins and cucurbiturils is a major thermodynamic driving force for complexation in aqueous solutions. oatext.comnih.gov

The interplay of these forces dictates the geometry and stability of the resulting supramolecular complex. For instance, in the CB7@azobenzene complex, molecular modeling indicates that the system is stabilized by a combination of ion-dipole interactions, the inclusion of an aryl ring within the hydrophobic cavity, and hydrogen bonding. nih.gov

Photo-Controlled Self-Assembly and Disassembly of Azobenzene-Containing Systems

The light-induced structural changes in azobenzene derivatives can be amplified from the molecular level to the macroscopic level through self-assembly. By incorporating this compound into larger systems, its photoisomerization can be used to trigger the formation or disruption of ordered supramolecular structures. nih.gov

The reversible switching of the azobenzene unit between a planar, less polar trans state and a bent, more polar cis state alters its intermolecular interaction potential, driving assembly and disassembly processes. mdpi.com

Microcrystals : Research on 4-(methylamino)azobenzene, a closely related monosubstituted analogue, has shown that its microcrystals exhibit photoinduced crawling motion. mdpi.com This motion is driven by a non-equilibrium state resulting from repeated photoisomerization and thermal back-isomerization under continuous light irradiation. mdpi.com The formation and dynamic nature of these crystalline structures are a direct consequence of the photo-responsive azobenzene core.

Gels and Vesicles : Azobenzene-containing amphiphiles can self-assemble into various architectures like micelles, vesicles, and gels. rsc.orgresearchgate.net The planar trans-isomer can pack efficiently to form ordered structures, while the bent cis-isomer disrupts this packing, leading to the disassembly of the structure or the formation of a different phase. rsc.org For example, simulations of 4,4'-bis(hydroxymethyl)-azobenzene showed the formation of a "monolayer phase" with the trans isomer and a "chaotic micelle" with the cis isomer, demonstrating how isomerization directly controls the resulting architecture. rsc.org This principle allows for the creation of photoresponsive gels that can undergo a sol-gel transition upon irradiation, or vesicles that can release their contents when light triggers their disassembly. nih.govnih.gov

Table 2: Control of Supramolecular Architectures by Azobenzene Isomerization

Isomer Molecular Shape Polarity Preferred Assembly Resulting Structure
trans Linear, Planar Less Polar Ordered Packing (e.g., π-π stacking) Crystals, Gels, Fibers, Vesicles nih.govrsc.org

A molecular machine is a system that converts energy into controlled motion. researchgate.netbeilstein-journals.org The significant and reversible geometric change that this compound undergoes upon photoisomerization makes it a prime component for building light-powered molecular machines and actuators. nih.govbeilstein-journals.org

The fundamental principle involves harnessing the ~10 Å change in end-to-end distance between the trans and cis isomers. When incorporated into a larger structure, this molecular-level motion can be translated into macroscopic work. For example, azobenzene derivatives have been used as cross-linkers in polymers to create photo-actuating materials that can bend, stretch, or shrink in response to light.

A direct example of actuation is the photoinduced crawling motion observed in crystals of 4-(methylamino)azobenzene. mdpi.com Under monochromatic visible light, the crystals move on a surface. This motion is driven by the continuous cycle of trans-cis photoisomerization and subsequent rapid thermal back-isomerization, which creates a non-equilibrium phase transition within the crystal, propelling it forward. mdpi.com This system demonstrates how the collective, light-driven action of individual molecules can generate autonomous and directional motion on a larger scale, functioning as a simple light-powered motor. mdpi.comunibo.it

Aggregation Behavior and Intermolecular Interactions

The supramolecular assembly of azobenzene derivatives is governed by a delicate balance of non-covalent interactions, including van der Waals forces, π-π stacking, and hydrogen bonding. In the case of this compound, the presence of amino groups can introduce hydrogen bonding capabilities, further directing the self-assembly process. The aggregation of these chromophores can lead to significant changes in their photophysical properties, giving rise to phenomena such as H- and J-aggregation.

H- and J-Aggregation Phenomena

The aggregation of dye molecules, including azobenzene derivatives, can lead to the formation of distinct supramolecular structures known as H- and J-aggregates, which are characterized by their unique spectroscopic signatures. These phenomena arise from the excitonic coupling between the transition dipole moments of the constituent monomers.

H-aggregates , or hypsochromic aggregates, are typically formed when the chromophores arrange in a face-to-face (sandwich-like) orientation. This parallel alignment of the transition dipole moments results in a blue shift of the main absorption band (π-π* transition) compared to the monomeric species. This shift is a direct consequence of the strong excitonic coupling, which leads to the splitting of the excited state into a higher-energy allowed state and a lower-energy forbidden state.

J-aggregates , or bathochromic aggregates, in contrast, are characterized by a red shift in the absorption spectrum. This phenomenon typically occurs when the chromophores assemble in a head-to-tail arrangement. The resulting oblique orientation of the transition dipole moments leads to a splitting of the excited state where the lower-energy transition is allowed, resulting in the observed bathochromic shift.

While direct and extensive research specifically detailing the H- and J-aggregation of this compound is limited in publicly available literature, the behavior of analogous "push-pull" azobenzene dyes provides valuable insights. researchgate.netrsc.orgnih.gov Azobenzenes functionalized with electron-donating groups, such as the methylamino group in this compound, are known to exhibit pronounced aggregation tendencies. For instance, studies on other aminoazobenzene derivatives have shown that intermolecular hydrogen bonding can play a crucial role in directing the formation of ordered aggregates. researchgate.net The propensity of these aggregates to be of the H- or J-type is highly dependent on factors such as solvent polarity, concentration, temperature, and the specific molecular structure.

In the case of this compound, the symmetrical "donor-azo-donor" structure could favor specific packing motifs. It is plausible that in non-polar solvents, π-π stacking interactions would dominate, potentially leading to H-aggregate formation. Conversely, in more polar or protic solvents, hydrogen bonding between the methylamino groups and the solvent or between adjacent dye molecules could influence the geometry of the aggregates, possibly favoring J-type arrangements.

A summary of the expected spectral shifts for H- and J-aggregates is presented in the table below.

Aggregate TypeMolecular ArrangementSpectral Shift
H-aggregate Face-to-face (sandwich)Blue shift (Hypsochromic)
J-aggregate Head-to-tailRed shift (Bathochromic)

Further spectroscopic investigations, such as concentration-dependent UV-Vis absorption studies and temperature-dependent measurements, would be necessary to definitively characterize the aggregation behavior of this compound and identify the conditions that favor the formation of H- and J-aggregates.

Aggregation-Induced Emission (AIE) in Azobenzene Derivatives

A significant portion of organic chromophores suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity diminishes upon aggregation. However, a counterintuitive phenomenon, termed Aggregation-Induced Emission (AIE) , has been observed in certain classes of molecules. mdpi.com AIE-active luminogens (AIEgens) are typically non-emissive or weakly fluorescent in dilute solutions but become highly emissive in the aggregated state or in the solid state. This effect is generally attributed to the restriction of intramolecular rotations (RIR) and/or vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay, i.e., fluorescence.

Azobenzene and its derivatives are generally considered to be non-fluorescent or very weakly fluorescent due to the efficient trans-cis photoisomerization and other non-radiative decay processes that dominate the deactivation of the excited state. However, the concept of inducing fluorescence in azobenzene derivatives through structural modifications or by controlling their aggregation state is an active area of research. researchgate.net

While there is no specific report on the AIE properties of this compound in the reviewed literature, the structural features of this molecule suggest that it could potentially exhibit AIE behavior under certain conditions. The presence of the two methylamino groups, which can participate in intermolecular interactions, could lead to the formation of rigidified aggregates. If these aggregates effectively restrict the intramolecular rotations of the phenyl rings and the non-radiative decay pathways associated with the azo bridge, an enhancement of fluorescence emission could be observed.

The study of AIE in azobenzene derivatives is still an emerging field. For AIE to be realized in this compound, the formation of specific types of aggregates that effectively lock the molecule in a conformationally rigid state would be required. The interplay between π-π stacking and potential hydrogen bonding would be critical in achieving such a state.

The potential for AIE in this compound could be investigated by studying its photoluminescence properties in solvent mixtures of varying polarity. Typically, for AIEgens, a gradual increase in the fraction of a poor solvent in a good solvent leads to molecular aggregation and a significant enhancement in fluorescence intensity.

The table below summarizes the key characteristics of AIE.

StateMolecular StateFluorescenceUnderlying Mechanism
Dilute Solution Monomeric, free intramolecular motionWeak or no emissionNon-radiative decay pathways dominate
Aggregated State Aggregated, restricted intramolecular motionStrong emissionRadiative decay pathways are enhanced

Research Findings on "this compound" in Functional Materials

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific research published on the compound This compound within the detailed framework of the requested article outline. While the fundamental principles of azobenzene chemistry are well-established, scholarly articles detailing the synthesis, incorporation, and application of this specific derivative in photoresponsive polymer systems, smart actuators, or molecular logic devices could not be located.

The available information largely pertains to related but structurally distinct azobenzene compounds. For instance, commercial suppliers list a compound named N,N-Dimethyl-4,4'-azodianiline (also known as 4-Amino-4'-(dimethylamino)azobenzene). chemimpex.comsigmaaldrich.com This molecule, while bearing methyl and amino groups, is asymmetrical and is primarily documented for its use as a disperse dye and as a reagent in chemical synthesis, rather than for applications in advanced functional materials. chemimpex.comsigmaaldrich.com

Extensive research exists for the parent compound, 4,4'-diaminoazobenzene , which serves as a key building block for high-performance photoresponsive polymers. Studies on this analog demonstrate its successful incorporation into polymer main chains to create materials like polyimides and poly(urethane-urea)s that exhibit significant photo-actuation and can form surface relief gratings. However, specific data on the synthesis and photochromic properties of polymers derived explicitly from This compound are absent from the reviewed literature.

Alternative Proposal: An article could be generated on the closely related and well-documented compound 4,4'-diaminoazobenzene . Sufficient literature exists for this compound to thoroughly address the topics of:

Incorporation into polymer backbones.

The resulting photoinduced anisotropy and mass transport phenomena.

The design of polymeric actuators and responsive gels.

Its role in creating molecular switching functionalities.

This alternative would allow for a scientifically rigorous and detailed article that aligns with the spirit of the original request, focusing on a foundational and technically significant photoresponsive diamine.

Functional Materials and Advanced Applications of 4,4 Bis Methylamino Azobenzene Derivatives

Photochromic Materials for Sensing and Display Technologies

The inherent light-sensitivity of 4,4'-Bis(methylamino)azobenzene derivatives makes them excellent candidates for materials that can sense environmental changes or be used in dynamic visual displays.

Azobenzene (B91143) derivatives serve as effective chromogenic probes, or colorimetric chemosensors, for detecting various analytes, particularly metal ions. The principle behind their function is that the binding of an ion to the azobenzene molecule alters its electronic structure, leading to a visible color change. rsc.orgnanobioletters.com This interaction often relies on an Internal Charge Transfer (ICT) mechanism. researchgate.net

Derivatives designed with specific chelating groups (moieties that bind to metal ions) exhibit high selectivity. For example, azobenzene-based sensors have been developed for the naked-eye detection of ions such as Fe²⁺, Ni²⁺, Co²⁺, and Cu²⁺ in aqueous or semi-aqueous solutions. lookchem.comnanobioletters.com The binding of the target ion to the sensor molecule causes a noticeable shift in the absorption spectrum, resulting in a distinct color change. This allows for the rapid and simple detection of specific ions without the need for sophisticated instrumentation. lookchem.comnanobioletters.com Furthermore, azobenzene derivatives like 5′-(4-dimethylamino)azobenzene have been conjugated with DNA to create sophisticated biosensors and nanomechanical devices, demonstrating their versatility. nih.gov

Table 1: Performance of Azobenzene-Based Colorimetric Chemosensors

Sensor Type Target Ion(s) Observed Color Change Detection Principle
Azo-dye with -OH and C=O groups Fe²⁺, Ni²⁺, Co²⁺ Yellow to Dark Brown (for Fe²⁺) Chelation with azo, hydroxyl, and carbonyl groups. nanobioletters.com
Bis-pyridine azobenzene receptor Cu²⁺ Red to Colorless 1:1 stoichiometric binding causing a 120 nm blue shift in the absorption spectrum. lookchem.com
Azobenzene with dithioacetal group Hg²⁺ Light Yellow to Deep Red Hg²⁺-promoted deprotection of the dithioacetal group, altering the ICT. researchgate.net

The reversible color change inherent in the photoisomerization of this compound derivatives is the key to their use in dynamic displays and smart materials. beilstein-journals.org The ability to switch between the trans and cis states using light allows for the creation of rewritable "molecular-level memory," where information can be written, stored, and erased. beilstein-journals.org

The speed of the color change (isomerization) is a critical factor and can be controlled by modifying the chemical structure of the azobenzene core. beilstein-journals.org For example, the presence of electron-donating groups like amino or hydroxyl groups can influence the energy levels of the molecule and shorten the half-life of the cis isomer, leading to faster switching times. nih.gov This tunability is crucial for applications requiring real-time information transmission, such as in multicolour displays. beilstein-journals.orgbeilstein-journals.org

A novel application related to display technology is the development of a photoresponsive pressure-sensitive adhesive (PSA) containing an azobenzene monomer. This material is used in the manufacturing process of mini-Light Emitting Diode (mini-LED) displays. The adhesion property of the PSA can be "switched on" by UV radiation and "switched off" by visible light, facilitating the precise transfer of millions of tiny LEDs onto a display panel. adhesion.kr This demonstrates how the photochromic properties of azobenzene derivatives can be integrated into critical components for advanced display fabrication.

Advanced Optoelectronic Applications

The photoactive and electronic properties of this compound derivatives extend their utility into the field of optoelectronics, including components for light-emitting devices and solar energy conversion systems.

While many azobenzene derivatives are known for quenching luminescence, specific molecular engineering can induce light emission. Research has shown that by suppressing the typical photoisomerization pathway and modifying the electronic states, for instance through metal complexation or the introduction of intramolecular hydrogen bonds, azobenzene structures can be made to luminesce. researchgate.net This opens the possibility of using them directly as emitters in light-emitting devices.

Derivatives of this compound are being explored for their potential in solar energy applications, particularly in Molecular Solar Thermal (MOST) systems. These systems capture solar energy and store it in the chemical bonds of molecules, releasing it later as heat on demand. The process utilizes the photoisomerization of an azo photoswitch from its stable, low-energy trans isomer to a metastable, high-energy cis isomer upon solar irradiation. This stored energy can then be released through thermal or catalytic conversion back to the trans state. researchgate.net

By linking two azobenzene molecules together to form "bis-azo" structures, researchers have significantly enhanced the energy storage density. A novel MOST system based on a bis-azobenzene with a short linkage demonstrated an energy density of 275.03 J/g, which is nearly double that of many monofunctional azobenzene derivatives. This high energy density is attributed to the short linkage that allows the two azobenzene units to isomerize independently and efficiently. Such materials exhibit excellent cycling stability and offer a promising pathway for developing emission-free, closed-loop solar energy storage systems. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5′-(4-dimethylamino)azobenzene
4,4′-bis(dialkylamino)azobenzenes
4-nitro-4'-(dimethylamino)-azobenzene
2,4-diamino-4'-methylazobenzene
2,4-diamino-4’(trifluoromethoxy)azobenzene
4-[{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]hydrazono}methyl]phenyl 4-methyl benzene (B151609) sulfonate
4-((4-nitrophenyl)diazenyl)-N,N-bis(pyridin-2-ylmethyl)aniline
4-(diphenylamino)-benzaldehyde
2,4-Dimethylpyrrole
4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene
Azobenzene-4,4′-dicarboxylic acid

Q & A

Advanced Research Question

  • Cross-Linking Design : Functionalize the azobenzene with reactive groups (e.g., chloroacetamido) to enable cysteine-specific cross-linking. Monitor conformational changes via fluorescence resonance energy transfer (FRET) or circular dichroism (CD) .
  • Photo-Switching Optimization : Use 365 nm UV light for transcis conversion and 450 nm visible light for reversal. Ensure minimal photodamage by calibrating exposure time and intensity .
  • Data Validation : Combine molecular dynamics simulations with experimental data to resolve contradictions in observed conformational shifts .

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